2-(2-Oxo-2-(phenylamino)ethylidene)-N-phenyloxazolidine-3-carboxamide

Catalog No.
S13383070
CAS No.
14037-24-2
M.F
C18H17N3O3
M. Wt
323.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-Oxo-2-(phenylamino)ethylidene)-N-phenyloxazol...

CAS Number

14037-24-2

Product Name

2-(2-Oxo-2-(phenylamino)ethylidene)-N-phenyloxazolidine-3-carboxamide

IUPAC Name

(2Z)-2-(2-anilino-2-oxoethylidene)-N-phenyl-1,3-oxazolidine-3-carboxamide

Molecular Formula

C18H17N3O3

Molecular Weight

323.3 g/mol

InChI

InChI=1S/C18H17N3O3/c22-16(19-14-7-3-1-4-8-14)13-17-21(11-12-24-17)18(23)20-15-9-5-2-6-10-15/h1-10,13H,11-12H2,(H,19,22)(H,20,23)/b17-13-

InChI Key

RTAHHRRUGKXYIZ-LGMDPLHJSA-N

Canonical SMILES

C1COC(=CC(=O)NC2=CC=CC=C2)N1C(=O)NC3=CC=CC=C3

Isomeric SMILES

C1CO/C(=C\C(=O)NC2=CC=CC=C2)/N1C(=O)NC3=CC=CC=C3

2-(2-Oxo-2-(phenylamino)ethylidene)-N-phenyloxazolidine-3-carboxamide is a complex organic compound characterized by its unique structural features, including an oxazolidine ring and a phenylamino group. This compound belongs to a class of molecules known for their potential therapeutic properties, particularly in medicinal chemistry. The presence of the oxazolidine moiety suggests that it may exhibit interesting biological activities, making it a subject of research in drug development.

Typical of oxazolidine derivatives. Key reactions include:

  • Condensation Reactions: The carbonyl group in the oxazolidine structure can participate in condensation reactions with amines or alcohols, leading to the formation of more complex structures.
  • Hydrolysis: Under acidic or basic conditions, the carboxamide group may hydrolyze, resulting in the release of the corresponding amine and carboxylic acid.
  • Reduction: The ketone functionality can be reduced to alcohols using reducing agents such as sodium borohydride.

These reactions highlight the compound's versatility and potential for further chemical modification.

The synthesis of 2-(2-Oxo-2-(phenylamino)ethylidene)-N-phenyloxazolidine-3-carboxamide typically involves several steps:

  • Formation of the Oxazolidine Ring: This can be achieved by reacting an appropriate amino acid with a carbonyl compound under acidic conditions to form the oxazolidine structure.
  • Introduction of Phenylamino Group: The phenylamino moiety can be introduced through nucleophilic substitution or condensation reactions.
  • Carboxamide Formation: Finally, the carboxamide group is added via acylation reactions using acyl chlorides or anhydrides.

These methods highlight the complexity involved in synthesizing this compound and its derivatives.

2-(2-Oxo-2-(phenylamino)ethylidene)-N-phenyloxazolidine-3-carboxamide has potential applications in various fields:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound in drug discovery for treating infections or cancers.
  • Chemical Research: Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
  • Agricultural Chemistry: If shown to have antimicrobial properties, it could be explored as a pesticide or fungicide.

Interaction studies involving 2-(2-Oxo-2-(phenylamino)ethylidene)-N-phenyloxazolidine-3-carboxamide focus on its binding affinity with biological targets such as enzymes and receptors. Preliminary studies suggest that compounds with similar structures can interact with:

  • Enzymes involved in metabolic pathways, potentially inhibiting their activity.
  • Cellular Receptors, which could modulate signaling pathways related to inflammation or cancer proliferation.

These interactions are critical for understanding the compound's mechanism of action and therapeutic potential.

Several compounds share structural similarities with 2-(2-Oxo-2-(phenylamino)ethylidene)-N-phenyloxazolidine-3-carboxamide. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2-Amino-4-(phenylamino)butanoic acidContains an amino acid backboneInvolved in protein synthesis
N-(4-Hydroxyphenyl)acetamideSimple acetamide structureKnown for analgesic properties
5-Methylisoxazole-3-carboxylic acidContains an isoxazole ringExhibits neuroprotective effects

These compounds demonstrate varying degrees of biological activity and structural complexity, highlighting the uniqueness of 2-(2-Oxo-2-(phenylamino)ethylidene)-N-phenyloxazolidine-3-carboxamide in terms of its oxazolidine framework and potential applications in medicine.

XLogP3

2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

323.12699141 g/mol

Monoisotopic Mass

323.12699141 g/mol

Heavy Atom Count

24

Dates

Last modified: 08-10-2024

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